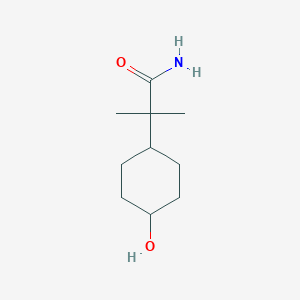
2-(4-Hydroxycyclohexyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxycyclohexyl)-2-methylpropanamide is an organic compound that belongs to the family of amides It is characterized by a cyclohexyl ring substituted with a hydroxy group and an amide group attached to a methylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxycyclohexyl)-2-methylpropanamide typically involves the reaction of 4-hydroxycyclohexanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(4-Oxocyclohexyl)-2-methylpropanamide.
Reduction: 2-(4-Aminocyclohexyl)-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biochemical interactions and potential as a pharmacological agent.
Medicine: Research has indicated its potential use in developing anticonvulsant drugs due to its ability to modulate neural activity.
Industry: It is used in the production of polymers and materials with specific mechanical properties.
作用機序
The mechanism by which 2-(4-Hydroxycyclohexyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound inhibits voltage-gated sodium channels and enhances the effect of gamma-aminobutyric acid (GABA), leading to reduced neuronal excitability and seizure activity.
類似化合物との比較
- 2-(4-Hydroxycyclohexyl)acetic acid
- 2-(4-Hydroxycyclohexyl)propanoic acid
- 2-(4-Hydroxycyclohexyl)acetamide
Comparison: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a methylpropane backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
2-(4-hydroxycyclohexyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(11)13)7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H2,11,13) |
InChIキー |
UXSLJGZRBMVIEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(CC1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


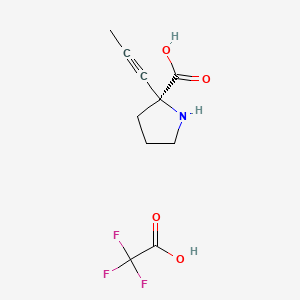

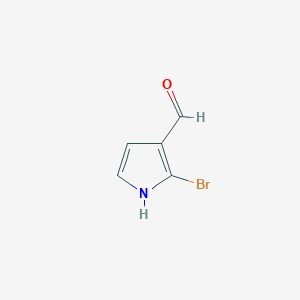


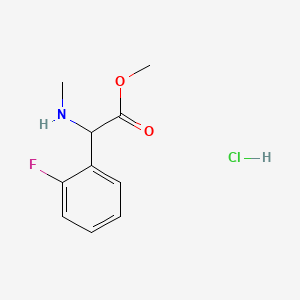

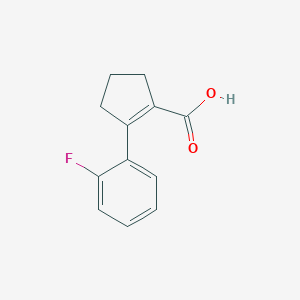
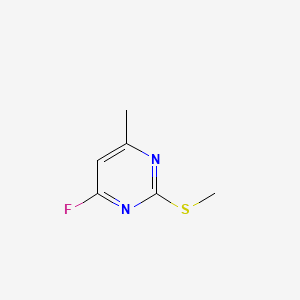
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
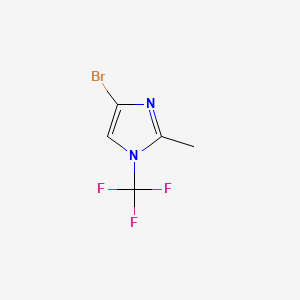
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
